molecular formula C12H10N4O B14206450 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide CAS No. 827316-63-2

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide

Cat. No.: B14206450
CAS No.: 827316-63-2
M. Wt: 226.23 g/mol
InChI Key: MPEZURZXVYPJDE-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide is a heterocyclic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide typically involves the condensation of an appropriate indole derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide is unique due to its specific combination of pyrazole and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827316-63-2

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C12H10N4O/c13-12(17)7-1-2-9-8(5-7)6-11(15-9)10-3-4-14-16-10/h1-6,15H,(H2,13,17)(H,14,16)

InChI Key

MPEZURZXVYPJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C=C(N2)C3=CC=NN3

Origin of Product

United States

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